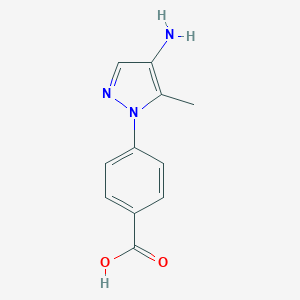
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
乙酰氯,也称为乙酰氯,是一种从乙酸衍生的酰氯。它是一种无色、腐蚀性、易挥发的液体,化学式为 CH₃COCl。 乙酰氯广泛应用于有机合成,特别是在制备乙酸的酯和酰胺方面 .
化学反应分析
乙酰氯会发生各种化学反应,包括:
水解: 与水反应生成乙酸和氯化氢。
酯化: 与醇反应生成酯和氯化氢。
酰胺化: 与胺反应生成酰胺和氯化氢。
取代反应: 涉及用其他亲核试剂取代氯原子
这些反应中常用的试剂和条件包括醇、胺和水。 这些反应的主要产物是酯、酰胺和乙酸 .
科学研究应用
Medicinal Chemistry
The compound is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting inflammatory diseases and cancer.
Key Applications:
- Anti-inflammatory Agent: Research indicates that 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid may modulate enzymes involved in inflammatory pathways, suggesting its use in anti-inflammatory therapies.
- Pharmaceutical Synthesis: It serves as a building block for synthesizing various pharmaceutical compounds aimed at treating multiple diseases, including infectious diseases and cancer.
Synthetic Chemistry
The compound’s functional groups enable diverse chemical reactions, enhancing its utility in synthetic chemistry.
Chemical Reactivity:
- The carboxylic acid group can participate in esterification reactions.
- The amino group allows for acylation or coupling reactions.
- The pyrazole moiety facilitates nucleophilic substitutions and coordination with metal ions.
Synthetic Routes:
Several synthetic methods have been developed to produce this compound. These methods vary in efficiency based on reaction conditions such as temperature, solvent choice, and reaction time.
Biochemical Research
In biochemical research, this compound is utilized for interaction studies with various biological targets.
Binding Affinities:
Preliminary studies suggest that the compound may interact with specific enzymes, potentially influencing their activity and providing insights into its therapeutic potential.
作用机制
乙酰氯的作用机制涉及它与亲核试剂的反应。乙酰氯中的羰基碳高度亲电,易受亲核攻击。这导致形成各种产物,具体取决于所涉及的亲核试剂。 例如,与水的反应导致水解,生成乙酸和氯化氢 .
相似化合物的比较
乙酰氯与其他酰氯进行比较,例如:
- 丙酰氯 (CH₃CH₂COCl)
- 丁酰氯 (CH₃CH₂CH₂COCl)
- 乙酰溴 (CH₃COBr)
生物活性
4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid, with the molecular formula C₁₁H₁₁N₃O₂, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted at the para position with a pyrazole ring, which is further substituted with an amino group and a methyl group. This unique structure contributes to its reactivity and biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to modulate inflammatory pathways by interacting with enzymes involved in inflammation, which could lead to therapeutic applications in conditions like arthritis and other inflammatory diseases .
Anticancer Activity
This compound has demonstrated anticancer properties in various studies. For instance, it has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), showing significant inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through pathways related to caspase-3 inhibition .
Antimicrobial Effects
The compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that it possesses a low minimum inhibitory concentration (MIC), indicating potent antibacterial effects. Its mechanism may involve broad-spectrum inhibition of bacterial macromolecular synthesis .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Caspase-3 Inhibition : Its structural similarity to known caspase inhibitors suggests it may induce apoptosis in cancer cells by modulating apoptotic pathways.
- Inflammatory Pathway Modulation : Interaction with enzymes involved in inflammatory responses may reduce inflammation and associated symptoms .
Case Studies
- Anti-inflammatory Study : A study involving LPS-induced inflammation in BV-2 cells demonstrated that derivatives of this compound significantly reduced microglial activation, suggesting potential for treating neuroinflammatory conditions .
- Anticancer Evaluation : In vitro assays showed that this compound effectively inhibited the growth of various cancer cell lines without significant toxicity to normal fibroblasts, highlighting its selective cytotoxicity towards cancer cells .
- Antimicrobial Assessment : In vivo studies confirmed the safety profile of the compound at therapeutic doses while demonstrating effective antibacterial action against resistant strains of bacteria .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | C₁₁H₁₁N₃O₂ | Similar structure | Moderate anti-inflammatory |
| 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride | C₁₁H₁₂ClN₃O₂ | Chloride substitution | Enhanced solubility; varied activity |
| 4-[5-Amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid | C₁₇H₁₄ClN₃O₂ | Chlorinated derivative | Increased antimicrobial activity |
属性
IUPAC Name |
4-(4-amino-5-methylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHGYMGXPXYBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














